![molecular formula C8H16ClNO2 B13485374 methyl 3-[(3R)-pyrrolidin-3-yl]propanoate hydrochloride](/img/structure/B13485374.png)
methyl 3-[(3R)-pyrrolidin-3-yl]propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(3R)-pyrrolidin-3-yl]propanoate hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a hydrochloride salt of methyl 3-[(3R)-pyrrolidin-3-yl]propanoate, which is an ester derivative of pyrrolidine. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3R)-pyrrolidin-3-yl]propanoate hydrochloride typically involves the esterification of 3-[(3R)-pyrrolidin-3-yl]propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to maximize yield and efficiency. The ester is then crystallized and purified through recrystallization techniques to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[(3R)-pyrrolidin-3-yl]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(3R)-pyrrolidin-3-yl]propanoate hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 3-[(3R)-pyrrolidin-3-yl]propanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with enzymes and receptors. The compound may also participate in various metabolic pathways, leading to the formation of bioactive metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(pyrrolidin-3-yl)propanoate
- Ethyl 3-(pyrrolidin-3-yl)propanoate
- Methyl 3-(pyrrolidin-2-yl)propanoate
Uniqueness
Methyl 3-[(3R)-pyrrolidin-3-yl]propanoate hydrochloride is unique due to its specific stereochemistry (3R configuration) and its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in various research applications where precise control over chemical properties is required.
Eigenschaften
Molekularformel |
C8H16ClNO2 |
|---|---|
Molekulargewicht |
193.67 g/mol |
IUPAC-Name |
methyl 3-[(3R)-pyrrolidin-3-yl]propanoate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)3-2-7-4-5-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1 |
InChI-Schlüssel |
FUSNRWBEGDWOIB-OGFXRTJISA-N |
Isomerische SMILES |
COC(=O)CC[C@@H]1CCNC1.Cl |
Kanonische SMILES |
COC(=O)CCC1CCNC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


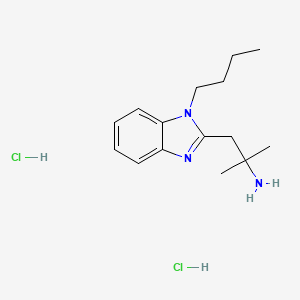
![(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13485292.png)
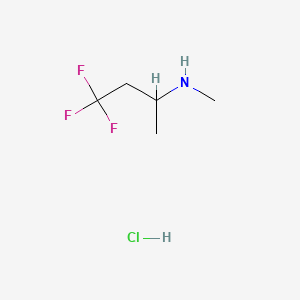
![rac-(1R,5R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13485313.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[[2-methyl-3-(methylamino)propyl]amino]isoindoline-1,3-dione](/img/structure/B13485319.png)
amine hydrochloride](/img/structure/B13485333.png)
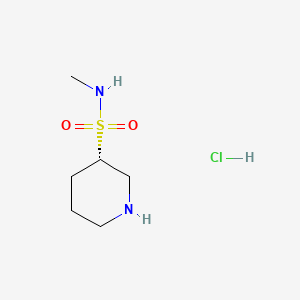
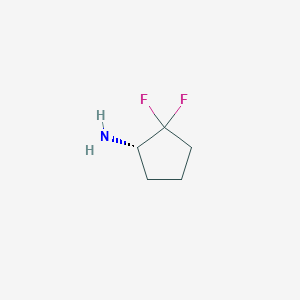
![N-[(pyridin-4-yl)methyl]oxetan-3-amine, trifluoroacetic acid](/img/structure/B13485357.png)

![N-methyl-4-[(pyridin-4-yl)methyl]aniline](/img/structure/B13485362.png)
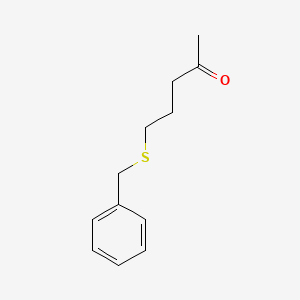
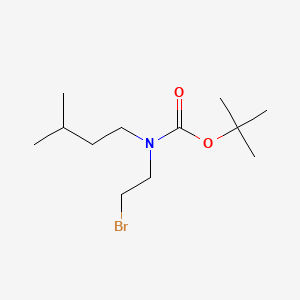
amine dihydrochloride](/img/structure/B13485371.png)
